4-(Dimethylamino)-2-methylbutanoic acid hydrochloride
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Overview
Description
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is an organic compound commonly used in peptide synthesis. It is known for its role as a pharmaceutical intermediate and has a molecular formula of C6H14ClNO2 . The compound is typically found as a white crystalline powder and is soluble in water and alcohols .
Mechanism of Action
Target of Action
It is commonly used in solution-phase peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.
Action Environment
It is noted to be hygroscopic and should be stored under dry inert gas , indicating that moisture in the environment could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylbutanoic acid hydrochloride typically involves the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process involves:
Reactants: 4-(Dimethylamino)butanoic acid and hydrochloric acid.
Conditions: The reaction is conducted at room temperature, and the product is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using industrial crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butanoic acid: Similar structure but without the hydrochloride group.
4-Aminobenzoic acid: Contains an amino group instead of a dimethylamino group.
4-Dimethylaminopyridine: A pyridine derivative with a dimethylamino group.
Uniqueness
4-(Dimethylamino)-2-methylbutanoic acid hydrochloride is unique due to its specific structure, which includes both a dimethylamino group and a hydrochloride salt. This combination enhances its solubility and reactivity, making it particularly useful in peptide synthesis and as a pharmaceutical intermediate .
Properties
IUPAC Name |
4-(dimethylamino)-2-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLBQFYGSYUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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